![molecular formula C23H21N7O3S B2741238 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1107037-32-0](/img/no-structure.png)
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C23H21N7O3S and its molecular weight is 475.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Research on related compounds, such as triazoloquinazolines and their derivatives, has demonstrated significant interest in the synthesis and exploration of their chemical properties. For example, studies have detailed the preparation of [1,2,4]triazoloquinazolinium betaines, showcasing the versatility of these compounds through various molecular rearrangements and synthetic pathways. This highlights the chemical interest in manipulating the core structure for diverse applications, including the potential for creating novel pharmaceuticals or materials with unique properties (Crabb et al., 1999).
Anticancer and Antimicrobial Activities
Some derivatives of triazoloquinazolines have been investigated for their biological activities, including anticancer and antimicrobial effects. For instance, the synthesis of novel heterocycles based on antipyrine, including triazolo[5,1-c][1,2,4]triazine derivatives, has been reported to exhibit notable anticancer and antimicrobial properties. This research underscores the potential therapeutic applications of these compounds in treating various diseases and infections (Riyadh et al., 2013).
Pharmacological Potential
The pharmacological exploration of triazoloquinazoline derivatives has extended to evaluating their binding affinity to receptors, such as the benzodiazepine (BZ) receptor. Certain derivatives have been found to possess high affinity for the BZ receptor, suggesting their potential use in designing new pharmacological agents that could target the central nervous system or be used in treating conditions related to receptor dysfunction (Francis et al., 1991).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol, which is synthesized from 2-aminobenzoic acid via a series of reactions involving cyclization, reduction, and substitution. The second intermediate is 3-methyl-1H-pyrazol-5-amine, which is synthesized from 3-methyl-1H-pyrazole via a series of reactions involving oxidation, reduction, and substitution. The final product is then synthesized by coupling the two intermediates via an amide bond formation reaction.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "sodium azide", "sodium borohydride", "8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol", "3-methyl-1H-pyrazole", "sodium nitrite", "sodium hydrosulfite", "3-methyl-1H-pyrazol-5-amine", "N,N'-dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "acetic anhydride", "N,N-dimethylformamide", "triethylamine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol:", "Step 1: 2-aminobenzoic acid is reacted with thionyl chloride to form 2-chlorobenzoic acid.", "Step 2: 2-chlorobenzoic acid is reacted with sodium azide to form 2-azidobenzoic acid.", "Step 3: 2-azidobenzoic acid is cyclized with sodium borohydride to form 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol.", "Synthesis of 3-methyl-1H-pyrazol-5-amine:", "Step 1: 3-methyl-1H-pyrazole is oxidized with sodium nitrite to form 3-methyl-1H-pyrazole N-oxide.", "Step 2: 3-methyl-1H-pyrazole N-oxide is reduced with sodium hydrosulfite to form 3-methyl-1H-pyrazol-5-amine.", "Synthesis of 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide:", "Step 1: 8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol is reacted with N,N-dimethylformamide and triethylamine to form the corresponding thioester intermediate.", "Step 2: 3-methyl-1H-pyrazol-5-amine is reacted with N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the corresponding amine intermediate.", "Step 3: The thioester intermediate and amine intermediate are coupled via an amide bond formation reaction using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine as coupling agents to form the final product, 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide.", "Step 4: The final product is purified by recrystallization from ethyl acetate/methanol/water." ] } | |
CAS番号 |
1107037-32-0 |
分子式 |
C23H21N7O3S |
分子量 |
475.53 |
IUPAC名 |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C23H21N7O3S/c1-13-9-19(28-27-13)25-20(31)12-34-23-24-16-11-18(33-3)17(32-2)10-15(16)22-26-21(29-30(22)23)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H2,25,27,28,31) |
InChIキー |
QFXCIIGCKMQUOT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2741159.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2741161.png)

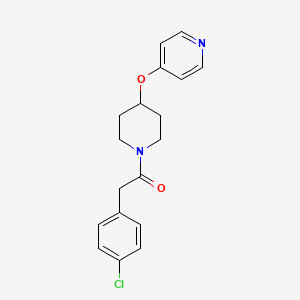

![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2741165.png)
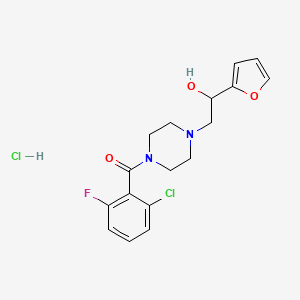
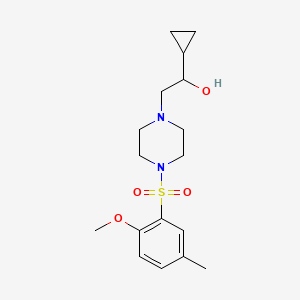
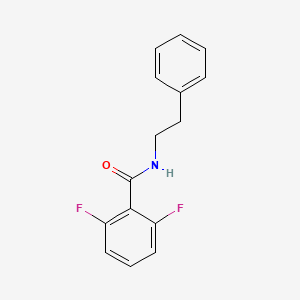

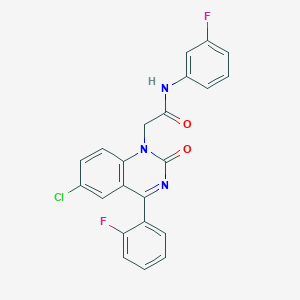
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2741177.png)